

# Ciprofloxacin hydrochloride monohydrate thermal analysis

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## Compound Focus: Ciprofloxacin hydrochloride monohydrate

CAS No.: 86393-32-0

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## Core Thermal Characteristics & Analytical Data

The table below summarizes key thermal properties and interactions of Ciprofloxacin Hydrochloride from experimental studies:

Analysis Method	Observed Thermal Events	Experimental Conditions/Context	Key Findings & Implications
Differential Scanning Calorimetry (DSC)	Two endothermic peaks: fusion followed by decomposition [1].	Analysis of pure CPH substance [1].	Indicates a multi-stage thermal decomposition process.
	Altered thermal profiles in physical mixtures with polymers [2].	Pre-formulation studies with PLGA polymer [2].	Suggests physical interaction between CPH and polymer at high temperatures.
	Changes in DSC curves after UVA irradiation [3].	Photodegradation studies of powdered tablets [3].	Confirms solid-state degradation and formation of photoproducts.

Analysis Method	Observed Thermal Events	Experimental Conditions/Context	Key Findings & Implications
	Amorphous state of drug within PCL/PLA polymer fibers [4].	Characterization of electrospun mucoadhesive patches [4].	Successful encapsulation can inhibit drug crystallization, enhancing stability.
<b>Thermogravimetry (TG) / Derivative Thermogravimetry (DTG)</b>	Different thermal profiles in physical mixtures vs. pure substances [2].	Stability assessment of PLGA microparticles [2].	Supports DSC findings on physical interactions; spray drying does not degrade the components.
	Consistent profiles for crystals from different crystallization methods [5].	Crystal habit analysis (e.g., needle-like vs. plate-like crystals) [5].	Confirms that different crystal habits can share the same underlying structure.

## Detailed Experimental Protocols

### Thermal Compatibility with Excipients

This protocol assesses compatibility between CPH and formulation additives using DSC [1].

- **Sample Preparation:** Prepare several sample types for testing:
  - **Physical Mixture:** Triturate CPH with the excipient (e.g., sorbitol, mannitol, croscarmellose sodium) using a mortar and pestle.
  - **Coground Mixture:** Mechanically grind the physical mixture for an extended period.
  - **Compressed Mixture:** Subject the physical mixture to compression.
  - **Kneaded Mixture:** Knead the physical mixture with a small amount of solvent, then dry.
- **Accelerated Stability Testing:** Place samples of physical mixtures in a stability chamber at **55°C for three weeks** [1].

- **DSC Analysis:** Run DSC scans for all prepared samples and pure components. Use sealed pans under inert nitrogen atmosphere with typical heating rate of **10°C/min** from **25°C to 300°C** [1].
- **Data Interpretation:** Compare thermograms of pure substances, physical mixtures, and treated samples. **Disappearance, shift, or appearance of new thermal peaks** indicates a potential interaction [1].

## Stability of Biodegradable Microparticles

This methodology investigates effects of spray drying process and drug-polymer interactions [2].

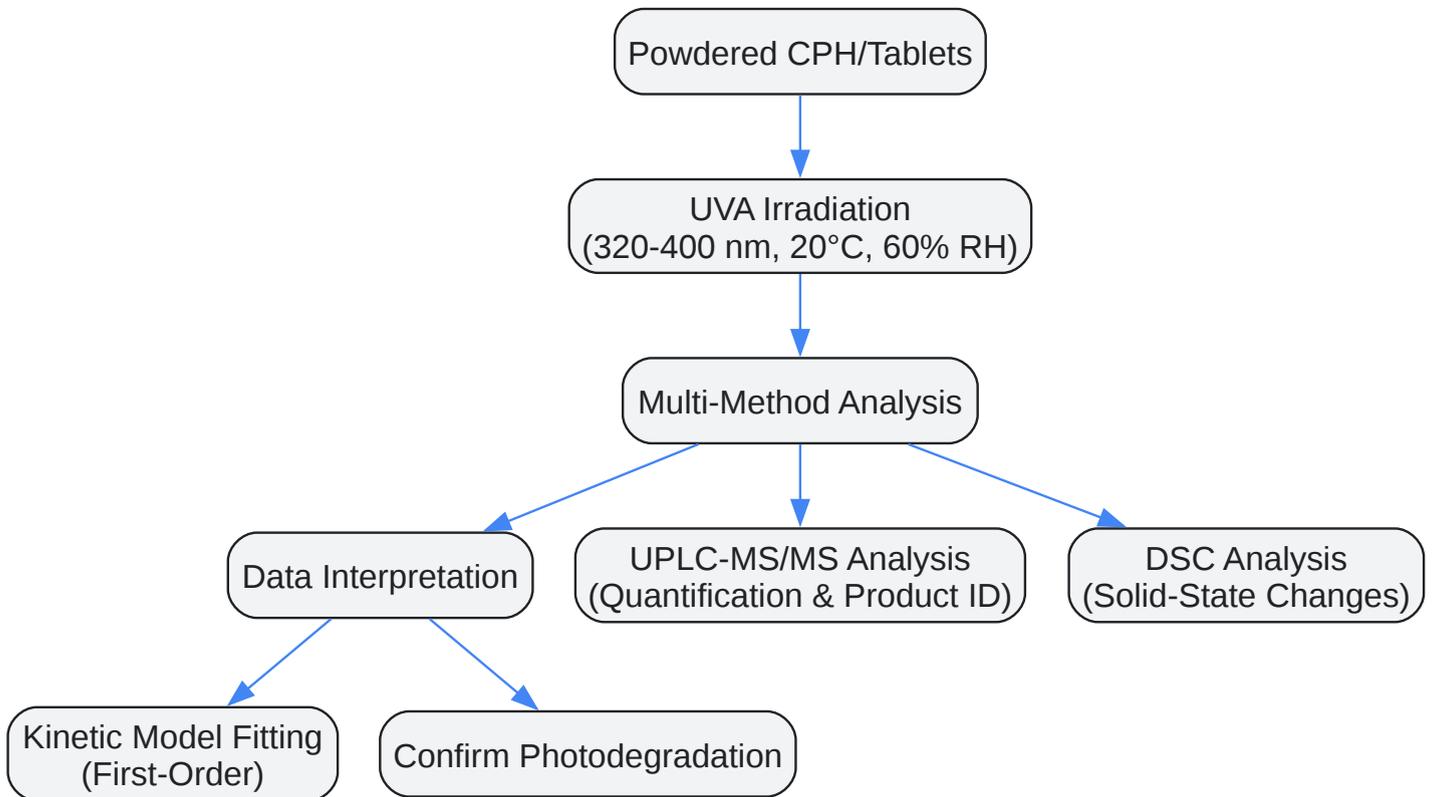
- **Microparticle Fabrication:** Produce microparticles using a **spray drying technique** with varying drug-to-polymer ratios of PLGA [2].
- **Control Preparation:** Prepare simple **physical mixtures** of CPH and PLGA with identical ratios for baseline comparison [2].
- **Multi-Method Thermal Characterization:**
  - Use **DSC** to study thermal transitions like glass transition, melting, and recrystallization.
  - Use **TG/DTG** to evaluate thermal stability and decomposition profiles.
- **Complementary Analysis:** Perform **Infrared Spectroscopy (IR)** to identify any chemical interactions [2].
- **Interpretation:** Similar thermal and IR profiles between microparticles and physical mixtures confirm **no chemical bonding** and that the process only induces **physical interactions** [2].

## Photodegradation Kinetics and Analysis

This protocol evaluates solid-state photostability of CPH in pharmaceutical preparations [3].

- **Sample Irradiation:** Expose powdered CPH or tablets to **UVA radiation (320-400 nm)** in a climatic chamber at **20°C and 60% relative humidity** [3].
- **Sample Analysis:**
  - **UPLC-MS/MS:** Analyze samples at intervals to quantify remaining CPH and identify degradation products. Plot drug concentration versus time for kinetic analysis, which often follows **first-order reaction kinetics** [3].
  - **DSC Analysis:** Compare DSC thermograms of irradiated and non-irradiated samples. **Changes in melting peaks or new peaks** confirm photodegradation in solid state [3].

The following workflow outlines the key steps for conducting and analyzing a photodegradation study:



Photodegradation study workflow for CPH stability analysis

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## Key Technical Insights for Professionals

- **Polymer Compatibility is Critical:** CPH shows physical interactions with common polymers (PLGA, PCL, PLA) and excipients like sorbitol and croscarmellose sodium [1] [4]. Thermal analysis is essential for screening compatible materials.
- **Solid-State Form Control:** Processing techniques like electrospinning can produce a stable **amorphous dispersion** of CPH within a polymer matrix [4], while different crystallization methods can yield varying crystal habits without changing internal structure [5].
- **Photostability is Quantifiable:** Photodegradation in solid state follows measurable kinetics and can be confirmed by DSC, providing critical data for packaging and storage requirements [3].

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